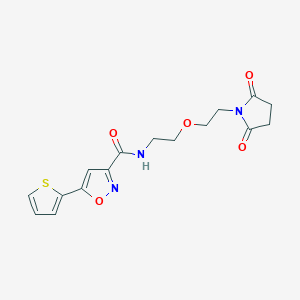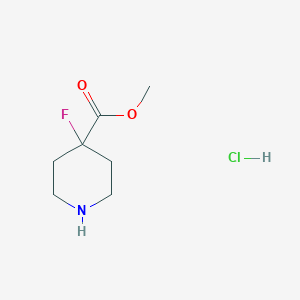
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, also known as ML315, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a promising drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
Structural Characterization and Photoluminescence
The structural characterization and photoluminescence properties of the perchlorate salts of derivatives similar to "1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea" have been investigated. These studies provide insights into the self-assembly mechanisms and photoluminescent properties of such compounds, which are relevant for materials science and engineering applications (Baruah & Brahma, 2023).
Chemosensor Abilities for Metal Ions
Research into vitamin K3 derivatives closely related to the query compound shows their chemosensor abilities towards transition metal ions like nickel(II) and copper(II). These findings are significant for developing new chemosensors for detecting metal ions in various environments (Patil et al., 2017).
Catalytic Synthesis
Studies on the catalytic synthesis involving compounds similar to "1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" demonstrate the compound's potential in facilitating the one-pot synthesis of complex organic molecules. This research highlights its applications in organic synthesis and material science (Mokhtary & Torabi, 2017).
Tautomeric Equilibrium Studies
The compound and its derivatives have been studied for understanding controlled shifts in tautomeric equilibrium. This research is relevant for designing molecules with specific electronic and structural properties for use in pharmaceuticals and materials science (Deneva et al., 2013).
Corrosion Inhibition
Research into Mannich bases derived from urea and similar to the query compound shows their efficacy as corrosion inhibitors for mild steel surfaces. This application is crucial for materials protection, especially in industries where corrosion resistance is of paramount importance (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(26-17-20-6-3-5-19-4-1-2-7-22(19)20)25-16-18-10-14-27(15-11-18)21-8-12-24-13-9-21/h1-9,12-13,18H,10-11,14-17H2,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERVYWVWGETAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)



![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)

![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
